3-Chloro-8-methylisoquinoline
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Overview
Description
3-Chloro-8-methylisoquinoline: is a heterocyclic aromatic compound that belongs to the isoquinoline family It is characterized by the presence of a chlorine atom at the third position and a methyl group at the eighth position on the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-8-methylisoquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetals, can be adapted to introduce the chlorine and methyl substituents at the desired positions .
Industrial Production Methods: Industrial production of this compound typically involves the use of readily available starting materials and efficient catalytic processes. The use of metal catalysts, such as palladium or copper, can facilitate the cyclization and substitution reactions required to produce this compound in high yields .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-8-methylisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the third position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted isoquinoline derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of quinoline N-oxides.
Reduction Products: Reduction can yield tetrahydroisoquinoline derivatives.
Scientific Research Applications
Chemistry: 3-Chloro-8-methylisoquinoline is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex heterocyclic compounds and natural product analogs .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential pharmacological properties. Isoquinoline derivatives are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects .
Industry: In the chemical industry, this compound is utilized in the synthesis of dyes, pigments, and other fine chemicals. Its unique structure makes it a valuable intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of 3-Chloro-8-methylisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chlorine and methyl groups can influence its binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Isoquinoline: The parent compound without any substituents.
3-Chloroisoquinoline: Similar structure but lacks the methyl group at the eighth position.
8-Methylisoquinoline: Similar structure but lacks the chlorine atom at the third position.
Uniqueness: 3-Chloro-8-methylisoquinoline is unique due to the combined presence of both chlorine and methyl substituents, which can significantly influence its chemical reactivity and biological activity. This dual substitution pattern can enhance its potential as a versatile intermediate in organic synthesis and as a candidate for drug development .
Properties
IUPAC Name |
3-chloro-8-methylisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c1-7-3-2-4-8-5-10(11)12-6-9(7)8/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAANULQDXTYTRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=NC(=CC2=CC=C1)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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